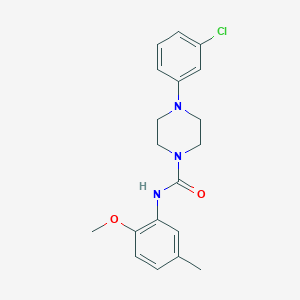![molecular formula C15H23NO2 B5329288 2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide, also known as DMPP, is a widely used compound in scientific research. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. DMPP is a synthetic compound that is used to study the effects of drugs on the human body.
作用機序
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide acts as an agonist for nicotinic acetylcholine receptors. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and acetylcholine. The activation of nicotinic receptors leads to various physiological effects such as increased heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. This compound is a potent stimulant of the central nervous system. It increases the release of neurotransmitters such as dopamine and acetylcholine. This compound also increases heart rate, blood pressure, and respiratory rate. It has been shown to improve cognitive function and memory in some studies.
実験室実験の利点と制限
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist for nicotinic acetylcholine receptors. This makes it a useful tool for studying the mechanism of action of drugs that target these receptors. This compound is also readily available and relatively inexpensive.
One limitation of this compound is that it has a short half-life in the body. This means that its effects are short-lived and may not be representative of the effects of long-term exposure to drugs. This compound is also a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
将来の方向性
There are several future directions for research on 2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide. One direction is to study the effects of this compound on different types of nicotinic acetylcholine receptors. Another direction is to study the long-term effects of this compound exposure on the human body. Additionally, research could be done to develop new compounds that are more selective and potent agonists for nicotinic receptors. Finally, research could be done to study the effects of this compound on different disease states such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that is widely used in scientific research. It is a potent and selective agonist for nicotinic acetylcholine receptors. This compound has various biochemical and physiological effects on the human body. It is used to study the effects of drugs on the human body and to study the mechanism of action of drugs. This compound has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including studying the effects of this compound on different types of nicotinic acetylcholine receptors and studying the long-term effects of this compound exposure on the human body.
合成法
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide is synthesized by reacting 2,2-dimethylpropanoyl chloride with N-(4-methylphenoxy)-N-methylpropan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide is used in various scientific research applications such as pharmacology, toxicology, and biochemistry. This compound is used to study the effects of drugs on the human body. It is also used to study the mechanism of action of drugs. This compound is used as a reference compound in drug screening assays to determine the potency and efficacy of new drugs.
特性
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenoxy)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-6-8-13(9-7-11)18-10-12(2)16-14(17)15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBYDEVYWAQMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)

![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
